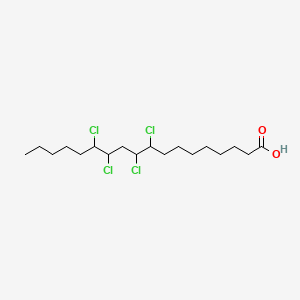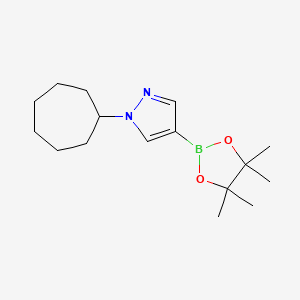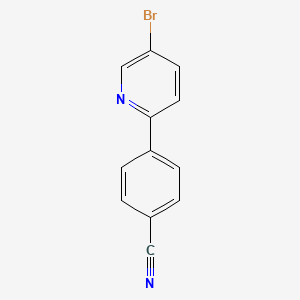
5-Methyltrimellitic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyltrimellitic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methyl-1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-methyl-1,2,4-trimethylbenzene. This process can be carried out in the presence of catalysts such as vanadium pentoxide (V2O5) or cobalt acetate. The reaction is conducted at elevated temperatures and pressures to enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyltrimellitic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 5-methyl-1,2,4-benzenetricarboxylic anhydride.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: 5-Methyl-1,2,4-benzenetricarboxylic anhydride.
Reduction: 5-Methyl-1,2,4-benzenetricarboxylic alcohol or aldehyde.
Substitution: Esters, amides, or other derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
5-Methyltrimellitic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the production of drugs and therapeutic agents.
Industry: It is utilized in the manufacture of resins, coatings, and plasticizers due to its ability to enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of 5-Methyltrimellitic acid involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, influencing the reactivity and stability of the compound. The methyl group on the benzene ring can also affect the electronic properties and reactivity of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Trimellitic acid: The parent compound without the methyl group.
Trimesic acid: A similar compound with three carboxylic acid groups on the benzene ring.
Hemimellitic acid: Another isomer with three carboxylic acid groups in different positions on the benzene ring.
Uniqueness
5-Methyltrimellitic acid is unique due to the presence of the methyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its behavior in chemical reactions and its applications in various fields.
Propiedades
Número CAS |
34240-10-3 |
|---|---|
Fórmula molecular |
C10H8O6 |
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
5-methylbenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
YMYIEXNGMOGPDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)








![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)



